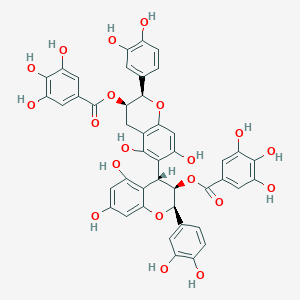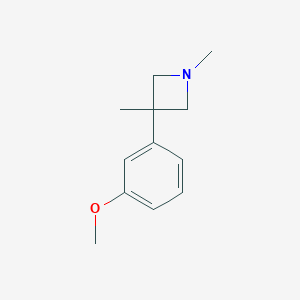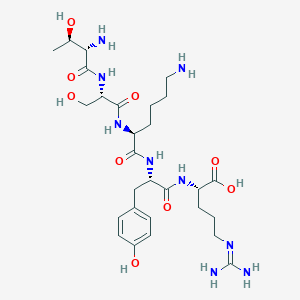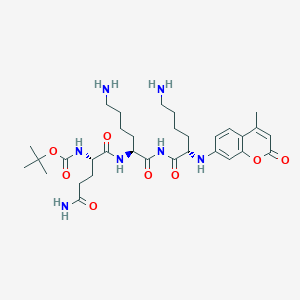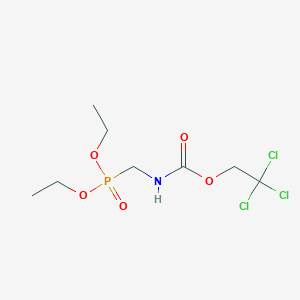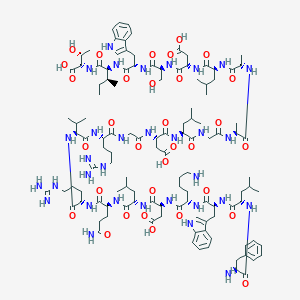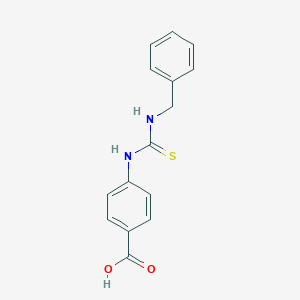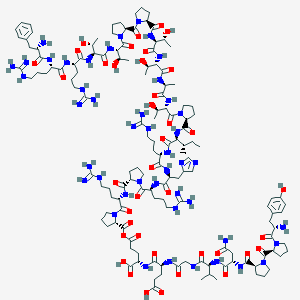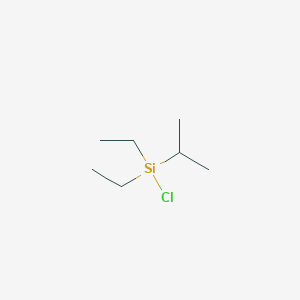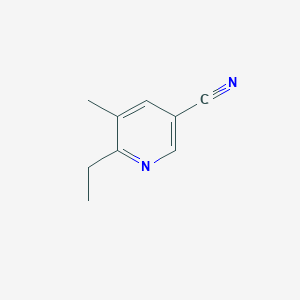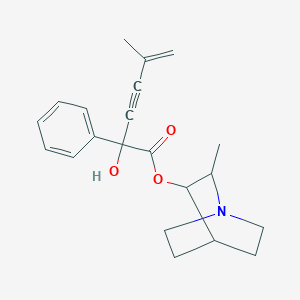
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate, also known as QNB or BZ, is a potent anticholinergic agent that has been extensively studied for its chemical and biological properties. QNB is a synthetic compound that was first developed as a chemical warfare agent during the Cold War era. However, due to its high toxicity and potential for abuse, it has been banned from use as a weapon. Despite this, QNB remains an important research tool in the field of pharmacology and neuroscience due to its ability to selectively block the action of acetylcholine, a neurotransmitter in the central and peripheral nervous systems.
Mechanism Of Action
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate works by selectively blocking the action of acetylcholine at muscarinic receptors, which are found in both the central and peripheral nervous systems. This leads to a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased respiratory function. 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate also has effects on the central nervous system, including sedation, hallucinations, and delirium.
Biochemical And Physiological Effects
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has a range of biochemical and physiological effects on the body. It has been shown to decrease the activity of the parasympathetic nervous system, which is responsible for regulating many bodily functions including digestion, heart rate, and respiratory function. 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate also has effects on the central nervous system, including sedation, hallucinations, and delirium. These effects make 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate a useful research tool for studying the role of acetylcholine in the nervous system.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate in lab experiments is its potency and selectivity for muscarinic receptors. This allows researchers to study the effects of acetylcholine on specific physiological processes without interference from other neurotransmitters. However, the high toxicity of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate and its potential for abuse make it difficult to work with and limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of neurological and psychiatric disorders. Another area of research is the development of new techniques for studying the effects of acetylcholine on the nervous system, such as optogenetics and chemogenetics. Additionally, researchers may continue to investigate the biochemical and physiological effects of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate and its potential applications in the field of pharmacology and neuroscience.
Synthesis Methods
The synthesis of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate involves the reaction of 2-methyl-3-quinuclidinol with 3-methyl-but-1-yn-3-enyl chloride, followed by esterification with phenylglycolic acid. The resulting compound is then purified using chromatographic techniques to obtain the pure product.
Scientific Research Applications
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has been used extensively in scientific research to investigate the role of acetylcholine in the nervous system. It has been shown to be a potent antagonist of muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes including cognition, memory, and motor function. 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has also been used to study the effects of acetylcholine on the cardiovascular system, as well as its role in regulating the release of other neurotransmitters such as dopamine and serotonin.
properties
CAS RN |
101711-06-2 |
|---|---|
Product Name |
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate |
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
InChI |
InChI=1S/C21H25NO3/c1-15(2)9-12-21(24,18-7-5-4-6-8-18)20(23)25-19-16(3)22-13-10-17(19)11-14-22/h4-8,16-17,19,24H,1,10-11,13-14H2,2-3H3 |
InChI Key |
VAZMYEINDVOWBR-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
synonyms |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-5-methyl-2-phenyl-hex -5-en-3-ynoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)


